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Introduction ML365 is a potent and selective small-molecule inhibitor of the two-pore domain

potassium channel TASK1 (KCNK3).[1][2][3] It was identified through a high-throughput

screening (HTS) campaign of the Molecular Libraries Small Molecule Repository (MLSMR),

demonstrating its utility and validation in HTS formats.[1][3] ML365 serves as a valuable

pharmacological tool for investigating the physiological roles of TASK1 channels in processes

such as hormone secretion, immune response, and neuronal function.[1][3] Additionally, recent

studies have identified ML365 as an inhibitor of the TWIK2 potassium channel, implicating it in

the modulation of inflammatory responses by blocking the ATP-induced NLRP3 inflammasome.

[4][5] This dual activity provides a unique tool for dissecting complex biological pathways. This

document provides detailed protocols and data for the application of ML365 in HTS assays.

Mechanism of Action & Signaling Pathways
ML365 primarily functions by directly blocking the pore of the TASK1 potassium channel,

thereby inhibiting the flow of potassium ions and influencing the cell's membrane potential.[1]

Its secondary reported mechanism involves the inhibition of the TWIK2 channel, which

prevents potassium efflux required for the activation of the NLRP3 inflammasome.[4][5]

TASK1 Inhibition and Membrane Potential Regulation
Two-pore domain potassium channels like TASK1 are crucial for regulating the resting

membrane potential in various cell types.[3] By inhibiting TASK1, ML365 prevents potassium
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efflux, leading to membrane depolarization. This modulation can impact a wide range of

physiological processes that are dependent on cellular excitability.[1]
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Caption: ML365 inhibits the TASK1 channel, blocking K+ efflux and causing membrane

depolarization.

TWIK2 Inhibition and NLRP3 Inflammasome Pathway
ML365 has been shown to inhibit the TWIK2 channel, a key mediator of potassium efflux that is

an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation.[4][5] By

blocking this channel, ML365 prevents the assembly of the inflammasome complex, thereby

reducing the production of pro-inflammatory cytokines like IL-1β.[4] This activity is linked to the

downstream inhibition of the NF-κB signaling pathway.[6]
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Caption: ML365 inhibits TWIK2 and the NF-κB pathway, blocking NLRP3 inflammasome

activation.

Quantitative Data Summary
The potency and selectivity of ML365 have been characterized in various biochemical and cell-

based assays.

Table 1: Potency of ML365 against Potassium Channels
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Target Assay Type Cell Line IC₅₀ Reference

TASK1 (KCNK3) Thallium Influx CHO 4 nM [1][2]

TASK1 (KCNK3)

Automated

Electrophysiolog

y

CHO 16 nM [1][2]

TWIK2
Whole-cell

Voltage-clamp
HEK293 4.07 ± 1.5 μM [4][5]

Table 2: Selectivity Profile of ML365

Channel Assay Type
% Inhibition /
Selectivity
Fold

Concentration Reference

TASK3 Thallium Influx

>60-fold

selective for

TASK1

- [1][3]

Kir2.1 Thallium Influx
Little to no

inhibition
30 μM [1][2]

KCNQ2 Thallium Influx
Little to no

inhibition
30 μM [1][2]

hERG Thallium Influx
Little to no

inhibition
30 μM [1][2]

TWIK1
Whole-cell

Voltage-clamp
No effect - [5]

THIK1
Whole-cell

Voltage-clamp
No effect - [5]

High-Throughput Screening Protocols
ML365 was identified in a primary HTS campaign designed to find inhibitors of the TASK1

channel. The core of this campaign was a cell-based thallium influx assay.
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HTS Workflow for TASK1 Inhibitor Discovery
The diagram below outlines the typical workflow for a high-throughput screen, from compound

screening to hit validation, as was done for the discovery of ML365.
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Caption: High-throughput screening workflow for the discovery and validation of ML365.

Detailed Experimental Protocols
Protocol 1: Primary HTS - Thallium Influx Fluorescent
Assay
This protocol is based on the assay used for the discovery of ML365 as a TASK1 inhibitor.[1] It

measures the influx of thallium (Tl⁺), a surrogate for K⁺, through the TASK1 channel using a

Tl⁺-sensitive fluorescent dye.

Materials:

CHO cell line stably expressing human TASK1 (KCNK3).

FluxOR™ Thallium Detection Kit (or equivalent).

Assay Buffer (e.g., HBSS).

Stimulus Buffer (Assay Buffer containing thallium sulfate and potassium sulfate).

ML365 or other test compounds.

384-well, black, clear-bottom microplates.

Fluorescent plate reader (e.g., FLIPR, FDSS).
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Methodology:

Cell Plating:

Seed CHO-TASK1 cells into 384-well plates at an optimized density to achieve a confluent

monolayer on the day of the assay.

Incubate plates for 24 hours at 37°C, 5% CO₂.

Compound Preparation and Addition:

Prepare serial dilutions of ML365 or test compounds in Assay Buffer. A typical starting

concentration for screening is 10-30 μM.[1]

Remove cell culture medium from the plates and add the compound dilutions.

Incubate for 15-30 minutes at room temperature.

Dye Loading:

Prepare the FluxOR™ dye loading solution according to the manufacturer's protocol.

Add the dye solution to all wells.

Incubate for 60-90 minutes at room temperature, protected from light.

Signal Measurement:

Measure baseline fluorescence using a plate reader compatible with kinetic reads.

Add the Stimulus Buffer containing Tl⁺/K⁺ to all wells to initiate thallium influx.

Immediately begin kinetic fluorescence reading for 2-5 minutes.

Data Analysis:

Calculate the difference between the peak fluorescence and the baseline fluorescence for

each well.
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Normalize the data to controls (e.g., 0% inhibition for DMSO vehicle, 100% inhibition for a

known potent blocker).

For dose-response experiments, plot the percent inhibition against the compound

concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Secondary Assay - Cytotoxicity (LDH
Release)
This protocol is essential to ensure that the observed activity in the primary screen is not due to

compound-induced cell death.

Materials:

CHO cells (or the same cell line used in the primary assay).

ML365 or test compounds.

Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

96- or 384-well clear microplates.

Plate reader capable of measuring absorbance.

Methodology:

Cell Plating:

Seed cells into microplates and grow to ~80% confluency.

Compound Treatment:

Treat cells with ML365 at various concentrations (e.g., 1 µM, 3 µM, and 10 µM) for a

specified duration (e.g., 24 hours).[1] Include vehicle (DMSO) and lysis controls.

LDH Measurement:

Following incubation, transfer a portion of the cell culture supernatant to a new plate.
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Add the LDH reaction mixture from the kit to each well according to the manufacturer's

instructions.

Incubate for 30 minutes at room temperature, protected from light.

Add the stop solution.

Data Analysis:

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

Calculate the percentage of cytotoxicity relative to the lysis control. ML365 did not show

significant cytotoxicity at concentrations up to 10 μM in CHO cells after 24 hours.[1]

Conclusion

ML365 is a well-characterized, potent, and selective inhibitor of the TASK1 potassium channel

that was successfully identified and validated using HTS methodologies. It serves as an

exemplary probe for studying TASK1-mediated physiological processes. Its more recently

discovered activity against the TWIK2 channel further expands its utility as a tool compound for

investigating inflammatory pathways. The protocols and data presented here provide a

comprehensive guide for researchers utilizing ML365 in HTS and related cell-based assays.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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